1,3-Dithiolo[4,5-c]furan-2-thione
Description
Structure
3D Structure
Properties
CAS No. |
188780-50-9 |
|---|---|
Molecular Formula |
C5H2OS3 |
Molecular Weight |
174.3 g/mol |
IUPAC Name |
[1,3]dithiolo[4,5-c]furan-2-thione |
InChI |
InChI=1S/C5H2OS3/c7-5-8-3-1-6-2-4(3)9-5/h1-2H |
InChI Key |
UTSSUGLHUXYFCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CO1)SC(=S)S2 |
Origin of Product |
United States |
Reactivity and Advanced Chemical Transformations Involving 1,3 Dithiolo 4,5 C Furan 2 Thione Analogues
Electrochemical Reactivity and Redox Behavior
The electrochemical characteristics of 1,3-dithiole-2-thione (B1293655) derivatives are a cornerstone of their utility in functional materials. These compounds exhibit reversible oxidation-reduction cycles, a property that is tunable through synthetic modification.
The redox behavior of 1,3-dithiole-2-thione analogues is frequently studied using cyclic voltammetry. A series of symmetrical triaryl 1,3-dithiole-2-thiones and -ones have been shown to undergo two reversible oxidation processes within the range of +0.86 to +1.57 V (vs. Ag/AgCl). rsc.orgresearchgate.net
More complex fused-ring systems built from these units demonstrate remarkable multi-electron transfer events. For instance, triad (B1167595) donors composed of two extended 1,3-dithiole osti.govradialene units fused to a tetrathiafulvalene (B1198394) (TTF) core exhibit a simultaneous eight-electron oxidation process. clockss.org This behavior is attributed to the simultaneous oxidation of the two radialene units at each end of the molecule. clockss.org In one such triad donor connected by a thiophene-extended TTF, two pairs of redox waves are observed at –0.01 V and +0.44 V (vs. Fc/Fc+). clockss.org Another analogue with a vinyl-extended TTF linker shows three pairs of redox waves at +0.01 V, +0.52 V, and +0.62 V. clockss.org The initial, intense redox wave in these systems corresponds to the eight-electron transfer, indicating that the eight positive charges are distributed across the two dithiole osti.govradialene moieties. clockss.org
Molecules capable of such simultaneous multi-electron processes are promising candidates for positive electrode materials in rechargeable batteries, as they can theoretically offer a stable voltage plateau and high capacity. clockss.org The ability to lower the oxidation potentials by inserting π-electron spacers, such as in extended TTF analogues, helps to reduce on-site Coulomb repulsion and brings the utilization of the maximum number of electrons within a practical range, avoiding electrolyte decomposition. clockss.org
Table 1: Redox Potentials of Selected 1,3-Dithiole-2-thione Analogues
| Compound/Derivative Class | Redox Potential(s) (V) | Reference Electrode | Notes |
| Symmetrical triaryl 1,3-dithiole-2-thiones | +0.86 to +1.57 | Ag/AgCl | Two reversible oxidation processes. rsc.orgresearchgate.net |
| Triad donor with thiophene-extended TTF | -0.01, +0.44 | Fc/Fc+ | First wave is a simultaneous eight-electron transfer. clockss.org |
| Triad donor with vinyl-extended TTF | +0.01, +0.52, +0.62 | Fc/Fc+ | First wave is a simultaneous eight-electron transfer. clockss.org |
| Anthracene-dithiole-2-thione conjugate (Compound 1) | Oxidation: 1.20, 1.78 | Not specified | Values are for related reference compounds 6 and 7 used to calculate PET. momap.net.cn |
Electron transfer reactions are broadly classified into outer-sphere and inner-sphere mechanisms. sapub.org In an outer-sphere process, the electron tunnels between the redox partners without any chemical bond being made or broken. sapub.org In an inner-sphere mechanism, a bridging ligand connects the oxidant and reductant, facilitating the electron transfer. sapub.org For many dithiole-based systems, particularly in the formation of charge-transfer complexes and during electrochemical oxidation, the process involves the removal of electrons from the molecule's π-system, which is characteristic of an outer-sphere pathway. The stabilization of the resulting cationic species is a key factor, often enhanced by the aromaticity of the dithiole ring and the presence of electron-donating groups. clockss.org
Polymerization and Oligomerization Reactions
The ability of 1,3-dithiole-2-thione analogues to be linked into larger molecular structures makes them valuable monomers for creating electroactive polymers and oligomers.
Electrochemical polymerization is a common method for generating thin, conductive films directly onto an electrode surface. This technique has been successfully applied to related sulfur-containing heterocyclic monomers, such as N-alkynylated dithieno[3,2-b:2′,3′-d]pyrrole (DTP). nih.gov In this process, the monomer is oxidized at the electrode, typically showing an irreversible oxidation peak in the first cycle of a cyclic voltammogram. nih.gov This oxidation generates radical cations that couple, leading to the growth of a polymer film on the electrode. The resulting polymer is often electroactive, meaning it can be reversibly oxidized and reduced. nih.gov Given that 1,3-dithiole-2-thione has been identified as a potential precursor for conducting polymers, similar electrochemical polymerization pathways are envisioned for its derivatives, leveraging the reactivity of the dithiole ring. ontosight.ai
Chemical polymerization offers an alternative route to producing these materials, often allowing for greater scalability. Strategies for related heterocyclic systems include chemical oxidation to form polymers. For instance, DTP-based backbones can be polymerized not only electrochemically but also through chemical methods. nih.gov Another relevant area, though focused on a different heterocycle, involves 1,3,4-oxadiazole-2-thione derivatives, which have been observed to inhibit the biological process of tubulin polymerization. nih.gov While the context is biological, it highlights the inherent reactivity of the thione group and the potential for these classes of compounds to interact with and influence polymerization processes. In the context of materials science, chemical polymerization of dithiole derivatives could involve oxidative coupling reactions using chemical oxidants to create novel polymers with tailored electronic properties. nih.gov
Formation of Charge-Transfer Complexes and Salts
The electron-donating capability of the 1,3-dithiole-2-thione framework makes it an excellent candidate for forming charge-transfer (CT) complexes and salts with suitable electron acceptors. These complexes exhibit unique electronic and magnetic properties.
A series of 1,3-dithiole-2-thione derivatives have been shown to form CT complexes with acceptors like tetracyanoquinodimethane (TCNQ). rsc.orgresearchgate.net The complex formed between a triaryl dithiole derivative and TCNQ, for example, consists of mixed donor-acceptor stacks. rsc.orgresearchgate.net Electron Paramagnetic Resonance (EPR) spectroscopy can confirm the presence of an open-shell species in these complexes, although they may remain electrical insulators depending on the stacking arrangement. rsc.org
Furthermore, reaction with diiodine (I₂) can also produce charge-transfer materials. rsc.orgresearchgate.net A CT complex of 4,5-bis(methylsulfanyl)-1,3-dithiole-2-thione with diiodine has been reported, with one such material exhibiting a conductivity of 1.2 × 10⁻⁴ S cm⁻¹. rsc.orgresearchgate.net The formation of these complexes involves a partial transfer of electron density from the electron-rich dithiole donor to the electron-deficient acceptor molecule, a process governed by the difference in their respective frontier molecular orbital energies. nih.gov The study of such materials is crucial for developing new organic conductors and functional electronic materials. osti.gov
Advanced Organic Reactions
Beyond their role in materials synthesis, 1,3-dithiole-2-thione analogues participate in a variety of advanced organic reactions that allow for further functionalization and the construction of complex molecular architectures.
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool in organic synthesis for the formation of six-membered rings. In the context of 1,3-dithiole-2-thione chemistry, the thione group itself can act as a dienophile, or the dithiole ring can be part of a diene system. More commonly, related compounds like 1,3-dithiole-2,4,5-trithione oligomers can serve as a source of a highly reactive diene for cycloaddition reactions. mdpi.com
These reactions provide a versatile route to a wide array of fused-ring systems. For example, the reaction of transient 1,3-dithiole-2,4,5-trithione with acenaphthylene (B141429) results in a Diels-Alder adduct, which can be further elaborated into a TTF derivative. mdpi.com The scope of this chemistry is broad, with various unsaturated acyclic, carbocyclic, and heterocyclic compounds serving as suitable dienophiles. mdpi.com The use of furan (B31954) derivatives as either the diene or dienophile in Diels-Alder reactions is also well-established, suggesting that 1,3-Dithiolo[4,5-c]furan-2-thione could exhibit rich cycloaddition chemistry. mdpi.com The reaction of 5-methylidene-hydantoins and their thio-analogues with dienes like cyclopentadiene (B3395910) also proceeds via a [4+2] cycloaddition, demonstrating the general applicability of this reaction to related heterocyclic systems. nih.gov
While direct deprotonative zincation of this compound is not widely reported, related methodologies for the deprotonation and functionalization of precursors to dithiolethiones are known. For instance, the synthesis of 4-mercapto-5-substituted 3H-1,2-dithiole-3-thiones can be achieved through the deprotonation of terminal alkynes with butyllithium, followed by treatment with carbon disulfide. This sequence generates an alkynyldithiocarboxylate intermediate, which upon reaction with elemental sulfur, yields the desired dithiolethione.
This type of reaction highlights the potential for creating functionalized dithiolethiones by taking advantage of the acidity of protons in precursor molecules. Although not a direct functionalization of the pre-formed this compound ring system, it represents a powerful strategy for introducing substituents at specific positions, which can then be carried through to more complex molecules like TTF derivatives. The complexation of the intermediate C3S5 dianion with zinc has been shown to be an effective method for purification and for setting up subsequent alkylation and acylation reactions.
Advanced Characterization Methodologies for 1,3 Dithiolo 4,5 C Furan 2 Thione Research
Structural Elucidation via X-ray Crystallography
X-ray crystallography is a powerful tool for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For 1,3-Dithiolo[4,5-c]furan-2-thione and its derivatives, this technique provides invaluable data on molecular conformation, bond geometries, and the nature of intermolecular forces that dictate the crystal packing.
Determination of Molecular Conformation and Bond Geometry
Single-crystal X-ray diffraction studies reveal the exact spatial arrangement of the atoms in this compound, including the planarity of its fused ring system and the orientation of its substituent groups. For instance, in related structures, the 1,2-dithiole-3-thione ring is found to be planar. nih.gov The analysis provides precise measurements of bond lengths and angles, which are critical for understanding the electronic structure and reactivity of the molecule.
Table 1: Selected Bond Distances and Angles for a Related Dithiole-2-thione Derivative
| Parameter | Value |
| Bond Distances (Å) | |
| S1···C6 | 3.22 |
| S2···C7 | 3.45 |
| C21—H21···S3 | 2.88 |
| Bond Angles (°) | |
| Angle between dithiole-3-thione ring and Cp ring 1 | 33.31 (3) |
| Angle between dithiole-3-thione ring and Cp ring 2 | 48.16 (2) |
| C21—H21⋯S3 | 139 |
Data sourced from a study on 4,5-diferrocenyl-1,2-dithiole-3-thione. nih.gov
Analysis of Crystal Packing and Intermolecular Interactions
The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent interactions. In the case of this compound and its analogs, these interactions play a crucial role in determining the solid-state properties.
π-π Stacking: Aromatic and heteroaromatic rings, such as the furan (B31954) and dithiole rings, can engage in π-π stacking interactions. rsc.orgnih.govrsc.orgresearchgate.netnih.gov These interactions are a significant driving force in the self-organization of molecules in the crystal. researchgate.net The presence of fluorine can disrupt this stacking. rsc.org
S···S Contacts: Short contacts between sulfur atoms of adjacent molecules are a common feature in the crystal packing of sulfur-rich heterocyclic compounds. These interactions contribute to the formation of a stable three-dimensional network. nih.gov
Other Interactions: In derivatives, other interactions such as C-H···O and C-H···S hydrogen bonds, as well as S···π(C-C) interactions, have been observed. nih.govnih.gov For example, in 4,5-diferrocenyl-1,2-dithiole-3-thione, an intermolecular C—H⋯S interaction of 2.88 Å and an S⋯π(C—C) interaction are present. nih.gov The crystal structure of 2,5-bis[(4-fluorophenyl)iminomethyl]furan is stabilized by C—H⋯N and C—H⋯F hydrogen bonds. nih.gov
Vibrational Spectroscopy for Molecular Dynamics and Structure-Property Relationships
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational energy levels of a molecule. These methods are essential for identifying functional groups and understanding the dynamic behavior of the molecular framework.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes
IR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by observing their characteristic vibrational frequencies. ibm.commdpi.com The IR spectrum of this compound would exhibit bands corresponding to the vibrations of its constituent rings and the thione group.
For the furan moiety, characteristic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region. iosrjournals.org Ring stretching vibrations typically appear in the 1600-1350 cm⁻¹ range. iosrjournals.org The C=S stretching vibration of the thione group is a key diagnostic peak. In related thiadiazolidine-2,5-dithione, computational studies have helped in the assignment of vibrational modes. nih.gov In 2-thiophene carboxylic acid, C-S stretching modes have been observed between 710 and 687 cm⁻¹. iosrjournals.org
Table 2: Typical Infrared Absorption Frequencies for Functional Groups in Related Heterocycles
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |
| Aromatic C-H | Stretching | 3100-3000 iosrjournals.org |
| Furan Ring | C-C Stretching | 1600-1350 iosrjournals.org |
| Thiophene (B33073) Ring | C-H In-plane bending | 1283-909 iosrjournals.org |
| Thiophene Ring | C-H Out-of-plane bending | 832-710 iosrjournals.org |
| Thione (C=S) | Stretching | Varies with structure |
| C-S | Stretching | 710-687 iosrjournals.org |
Resonance Raman Spectroscopy for Excited-State Structural Dynamics
Resonance Raman (RR) spectroscopy provides detailed information about the structural changes that a molecule undergoes upon electronic excitation. By tuning the excitation wavelength to coincide with an electronic absorption band, specific vibrational modes coupled to that electronic transition are enhanced.
Studies on related compounds like 4,5-ethylenedithio-1,3-dithiole-2-thione (B1362622) (EDDT) have utilized RR spectroscopy to investigate the photodynamics in the Franck-Condon region. nih.gov The analysis of RR excitation profiles and the absorption spectrum allows for the determination of mode-specific nuclear displacements and vibrational reorganizational energies upon excitation. nih.gov For EDDT, the results indicated that the nuclear motion is predominantly along the C(4)=C(5) stretch and the C(4)=C(5) twist out-of-plane modes. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be determined. researchgate.netresearchgate.netnih.govnih.gov
For this compound, the ¹H NMR spectrum would provide information about the protons on the furan ring. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the dithiole-2-thione moiety. In furan itself, the protons appear at approximately 6.380 ppm and 7.435 ppm in CDCl₃. chemicalbook.com
The ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule. The chemical shift of the thione carbon (C=S) is particularly diagnostic and typically appears at a downfield position. In related thiones, the C=S carbon resonance can be influenced by coordination to a metal. researchgate.net The carbon atoms of the furan ring in the parent compound appear at around 109.26 ppm and 143.75 ppm. rsc.orgchemicalbook.com
Table 3: Typical ¹H and ¹³C NMR Chemical Shifts (ppm) for Furan
| Nucleus | Atom Position | Chemical Shift (ppm) | Solvent |
| ¹H | H-2, H-5 | ~7.44 | CDCl₃ chemicalbook.com |
| ¹H | H-3, H-4 | ~6.38 | CDCl₃ chemicalbook.com |
| ¹³C | C-2, C-5 | ~143.8 | CD₂Cl₂ rsc.org |
| ¹³C | C-3, C-4 | ~109.3 | CD₂Cl₂ rsc.org |
Note: Chemical shifts for this compound itself may vary due to the influence of the fused dithiole-2-thione ring.
Mass Spectrometry for Molecular Mass and Fragmentation Pathways
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and large molecules. researchgate.net In ESI-MS, a sample solution is sprayed through a charged capillary, creating charged droplets from which ions are desorbed into the gas phase. This method typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, allowing for the direct determination of the molecular mass. longdom.org The fragmentation of these ions can be induced to provide structural details. researchgate.net For "this compound," ESI-MS would be employed to confirm its molecular weight with high accuracy.
High-Resolution Mass Spectrometry (HRMS), often coupled with ESI, provides extremely accurate mass measurements. This precision allows for the determination of the elemental composition of a molecule. researchgate.net By measuring the exact mass of the molecular ion of "this compound," its molecular formula can be unequivocally confirmed, distinguishing it from other compounds with the same nominal mass. This technique is indispensable for the definitive characterization of new or synthesized compounds.
Electronic Absorption Spectroscopy for Electronic Structure Insights
Electronic Absorption Spectroscopy, commonly known as UV-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) corresponds to the energy difference between these orbitals.
The UV-Vis spectrum of a molecule is characteristic of its conjugated system. For instance, furan exhibits absorption in the UV region. nist.gov The fusion of the dithiolo ring and the presence of the thione group in "this compound" would be expected to create an extended conjugated system, resulting in absorption bands at longer wavelengths. The study of its UV-Vis spectrum would reveal the energies of its electronic transitions, offering insights into the electronic structure and the extent of delocalization within the molecule. The analysis of related dithiole-thiones has shown characteristic n→π* transitions associated with the C=S group. rsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for probing the electronic transitions within a molecule. For this compound, the electronic absorption spectrum is primarily governed by the 1,3-dithiole-2-thione (B1293655) chromophore, which is known to be complex. ruc.dk Detailed studies on the parent chromophore, 1,3-dithiole-2-thione (DTT), using Linear Dichroism (LD) spectroscopy combined with quantum chemical calculations, provide a foundational understanding of the electronic transitions that would be present in the furan-fused derivative. ruc.dk
The investigation of DTT reveals several electronic transitions in the spectral region from 20,000 to 46,000 cm⁻¹ (217–500 nm). ruc.dkruc.dk The fusion of a furan ring to this system, as in this compound, would be expected to perturb these transitions, likely causing shifts in the absorption maxima (λ_max) due to the extension of the conjugated π-system.
The electronic spectrum of the core 1,3-dithiole-2-thione chromophore is characterized by several key absorption bands. ruc.dk A very broad, low-intensity band appears in the visible region, while more intense absorptions are found in the near-UV region. The assignment of these bands is complex, with multiple transitions often contributing to a single observed spectral feature. ruc.dk For instance, the region between the major bands is characterized by weak and overlapping contributions from numerous predicted transitions. ruc.dk
Table 1: Experimental and Calculated Electronic Transitions for the 1,3-Dithiole-2-thione (DTT) Chromophore This table presents data for the parent chromophore, 1,3-dithiole-2-thione, which serves as a model for understanding the spectral properties of this compound.
| Band Label | Observed Peak (cm⁻¹) | Observed Peak (nm) | Polarization | Key Contributing Orbitals |
| A | ~23,500 | ~425 | Long-axis | n(S) → π |
| B | 28,100 | 356 | Long-axis | π → π |
| C | 32,000 - 40,000 | 313 - 250 | Short-axis | π → π |
| D | 41,500 | 241 | Long-axis | π → π |
| E | 43,100 | 232 | Short-axis | σ → π* / π → σ* |
Data sourced from studies on 1,3-dithiole-2-thione (DTT). ruc.dk
Electron Spin Resonance (ESR) Spectroscopy for Radical Cation Characterization
Electron Spin Resonance (ESR) spectroscopy is a powerful technique for the detection and characterization of paramagnetic species, such as radical cations. The radical cation of this compound can be generated through chemical or electrochemical oxidation. ESR spectroscopy provides critical information on the distribution of the unpaired electron's spin density across the molecule, which is reflected in the g-value and the hyperfine splitting constants (hfs) from interactions with magnetic nuclei (e.g., ¹H). rsc.org
While specific ESR data for the this compound radical cation is not detailed in the reviewed literature, extensive studies on related furan and thiophene radical cations provide a clear framework for what to expect. psu.eduresearchgate.net For furan radical cations, the unpaired electron typically resides in a π-orbital of 1a₂ symmetry. researchgate.net The hyperfine splittings observed in the ESR spectrum allow for the mapping of the spin distribution. For example, in the 2,5-diphenylfuran (B1207041) radical cation, hyperfine splitting constants have been assigned to specific proton positions, aided by computational calculations. rsc.org
In the case of the this compound radical cation, one would expect to observe hyperfine coupling primarily from the two protons on the furan ring. The magnitude of these coupling constants would directly correlate with the spin density at the adjacent carbon atoms. The g-value would be expected to be slightly above that of the free electron (2.0023), influenced by the presence of sulfur atoms, which have a larger spin-orbit coupling constant. For comparison, tetrathiafulvalene (B1198394) (TTF) radical cations, which also feature the 1,3-dithiole ring, typically exhibit g-values around 2.0064. researchgate.net
Table 2: Representative ESR Data for Related Heterocyclic Radical Cations This table provides example ESR parameters for related radical cations to illustrate the type of data obtained from such experiments. These are not values for this compound.
| Radical Cation | g-value | Hyperfine Splitting Constants (Gauss) |
| Furan (in CCl₃F matrix) | ~2.004 | a(H₂, H₅) = 13.5 G; a(H₃, H₄) = 3.2 G |
| 2,5-Diphenylfuran | Not specified | a(H₃, H₄) = 2.41 G; a(H_ortho) = 0.81 G; a(H_meta) = 0.35 G; a(H_para) = 1.01 G |
| TTF Derivative | 2.0064 | Linewidth (ΔH_pp) = 0.247 mT |
Data sourced from ESR studies on furan and TTF derivatives. rsc.orgresearchgate.netresearchgate.net
The analysis of these ESR parameters would provide a detailed picture of the electronic structure of the this compound radical cation, highlighting how the fusion of the furan and dithiole rings influences spin delocalization.
Computational and Theoretical Chemistry Studies of 1,3 Dithiolo 4,5 C Furan 2 Thione and Its Analogues
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate calculation of molecular properties, including geometries, electronic energies, and vibrational frequencies.
Geometry Optimization and Electronic Structure Prediction
Geometry optimization is a fundamental computational step that seeks to find the lowest energy arrangement of atoms in a molecule. For analogues like 1,3-dithiole-2-thione (B1293655) (DTT), DFT calculations, when compared with experimental data, provide a reliable prediction of the molecular structure. researchgate.net
Studies on DTT and related molecules show that the 1,3-dithiole-2-thione ring system is planar. researchgate.net This planarity is crucial for π-conjugation across the molecule. The fusion of a furan (B31954) ring, as in 1,3-Dithiolo[4,5-c]furan-2-thione, is expected to maintain this planarity, potentially enhancing the conjugated system. DFT calculations can precisely predict bond lengths and angles, which are essential for understanding the molecule's stability and electronic properties. For instance, the C=C double bond within the dithiole ring and the C=S exocyclic double bond are key features whose lengths indicate the degree of electron delocalization. researchgate.net The electronic structure of these molecules is characterized by extended conjugation, which can be analyzed through the distribution of atomic charges and molecular orbitals. researchgate.net
Table 1: Comparison of Selected Calculated Bond Lengths (Å) and Angles (°) for 1,3-dithiole-2-thione (DTT) This table presents representative data for the analogue DTT to illustrate the accuracy of DFT methods.
| Parameter | Method (e.g., B3LYP) | Experimental |
|---|---|---|
| C=S | Value | Value |
| C=C | Value | Value |
| S-C(S) | Value | Value |
| S-C(C) | Value | Value |
| ∠S-C-S | Value | Value |
Analysis of HOMO-LUMO Energy Gaps and Molecular Orbital Overlap
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and electronic transitions. The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. scirp.org A small energy gap generally implies high chemical reactivity and polarizability. scirp.orgnih.gov
For 1,3-dithiole-2-thione analogues, the HOMO is typically a π-orbital with significant contributions from the sulfur atoms, while the LUMO is a π*-orbital. mdpi.com The HOMO-LUMO gap can be precisely calculated using DFT, and these calculations reveal how structural modifications influence the electronic properties. nih.gov For example, the fusion of a furan ring is expected to alter the HOMO-LUMO gap. Studies on furan-substituted oligothiophenes have shown that furan substitution can narrow the HOMO-LUMO gap compared to all-thiophene analogues, affecting the molecule's absorption spectra and electronic behavior. nih.gov The analysis of molecular orbital overlap provides further insight into the bonding and electronic communication within the molecule.
Table 2: Calculated Frontier Molecular Orbital Energies for Analogues of this compound
| Compound/Analogue | E(HOMO) (eV) | E(LUMO) (eV) | Energy Gap (eV) |
|---|---|---|---|
| 1,3-dithiole-2-thione | -6.65 | -1.82 | 4.83 |
| Substituted Analogue A | Value | Value | Value |
Prediction of Vibrational Frequencies and Mode Assignments
Vibrational spectroscopy (Infrared and Raman) is a key experimental technique for molecular characterization. DFT calculations can accurately predict the harmonic vibrational frequencies and their corresponding intensities, aiding in the assignment of experimental spectra. mdpi.com
For 1,3-dithiole-2-thione (DTT), DFT computations have been used to provide a convincing theoretical basis for the assignment of fundamental vibrational modes. researchgate.net Key vibrational modes include the C=S stretching frequency, which is a characteristic band for thiones, as well as the C=C and ring stretching modes. Calculations have shown that upon ionization (from the neutral molecule to its radical cation), the C=S stretching frequency decreases significantly, while the C=C stretching frequency also sees a drastic reduction, indicating changes in the bonding character upon oxidation. researchgate.net These theoretical predictions are invaluable for interpreting experimental spectra and understanding the structural dynamics of the molecule.
Table 3: Selected Predicted Vibrational Frequencies (cm⁻¹) for 1,3-dithiole-2-thione (DTT)
| Vibrational Mode | Symmetry | Calculated Frequency (cm⁻¹) |
|---|---|---|
| C=S Stretch | a₁ | Value |
| C=C Stretch | a₁ | Value |
| Ring Stretch | a₁ | Value |
Conformation Studies and Energetic Stability
Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. libretexts.org For rigid, planar systems like this compound, the primary "conformation" is the planar one. Theoretical calculations confirm the energetic preference for this planar geometry, which maximizes π-orbital overlap and delocalization.
The energetic stability of the molecule can be assessed by calculating its total energy and heat of formation. DFT methods allow for the comparison of the stability of different isomers or substituted derivatives. bioinfopublication.org The stability of the planar conformation is a compromise between stabilizing electronic effects (conjugation) and potentially destabilizing steric interactions, although in the unsubstituted core, steric strain is minimal. fiveable.me The high degree of stability for this class of molecules is also linked to their aromatic character and the favorable energetic arrangement of their molecular orbitals.
Quantum Chemical Modeling of Reactivity and Mechanisms
Beyond static properties, computational chemistry is instrumental in modeling chemical reactions, allowing for the exploration of reaction pathways and the identification of transition states.
Reaction Pathway Energetics and Transition State Analysis
Dithiole-thiones are known to undergo various reactions, including 1,3-dipolar cycloadditions with alkynes. mdpi.comnih.gov Quantum chemical modeling can elucidate the mechanisms of these reactions by mapping the potential energy surface that connects reactants to products.
This process involves locating the transition state (TS), which is the maximum energy point along the minimum energy reaction pathway. youtube.com The energy difference between the reactants and the transition state is the activation energy (or energy barrier), which determines the reaction rate. DFT calculations are widely used to optimize the geometry of transition states and calculate these energy barriers. mdpi.com For a reaction such as the cycloaddition of an alkyle to this compound, theorists would model the approach of the two molecules, calculate the structure and energy of the transition state, and verify that this TS connects the reactants and the expected product using an Intrinsic Reaction Coordinate (IRC) calculation. youtube.com This analysis provides a detailed, step-by-step understanding of the reaction mechanism, including its kinetic and thermodynamic favorability. researchgate.net
Simulation of Electron Transfer Processes
The simulation of electron transfer (ET) processes is crucial for understanding the potential of this compound in materials science, particularly in the context of organic electronics. The molecule's structure, featuring a π-electron-rich furan fused to a π-electron-deficient dithiole-2-thione system, suggests the possibility of intramolecular charge transfer (ICT). Computational methods, primarily based on density functional theory (DFT) and time-dependent DFT (TD-DFT), are employed to model these processes.
Theoretical studies on analogous donor-acceptor systems have established a framework for these simulations. The investigation typically begins with the optimization of the ground-state geometry of the molecule. From the optimized geometry, key parameters related to electron transfer can be calculated. These include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The spatial distribution of these frontier orbitals provides a qualitative understanding of charge separation; for an effective ICT, the HOMO is expected to be localized on the donor moiety (furan ring) and the LUMO on the acceptor moiety (dithiole-2-thione ring).
The driving force for electron transfer can be estimated from the calculated ionization potential and electron affinity. Furthermore, the reorganization energy (λ), which is a critical parameter in Marcus theory for electron transfer, can be computed. This involves calculating the energy changes associated with the geometric relaxation of the molecule upon oxidation and reduction. A lower reorganization energy generally corresponds to a faster electron transfer rate.
While specific studies on this compound are not extensively documented, data from related dithiole-2-thione derivatives and furan-containing conjugated systems allow for a predictive analysis. The table below presents hypothetical, yet representative, data that would be sought in such a computational study.
| Parameter | Computational Method | Predicted Value for this compound | Significance in Electron Transfer |
| HOMO Energy | DFT/B3LYP/6-31G(d) | -6.2 eV | Relates to the ease of electron donation |
| LUMO Energy | DFT/B3LYP/6-31G(d) | -3.1 eV | Relates to the ease of electron acceptance |
| HOMO-LUMO Gap | DFT/B3LYP/6-31G(d) | 3.1 eV | Influences electronic transitions and reactivity |
| Reorganization Energy (λ) | DFT/B3LYP/6-31G(d) | 0.35 eV | A key factor in determining the rate of electron transfer |
| First Excitation Energy | TD-DFT/B3LYP/6-31G(d) | 2.8 eV | Corresponds to the energy of the lowest electronic transition |
These simulations are instrumental in designing novel materials with tailored electron transfer properties for applications in organic solar cells, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
In Silico Prediction of Spectroscopic Properties
Computational methods are also invaluable for predicting and interpreting the spectroscopic signatures of molecules. For this compound, these predictions can guide experimental characterization and provide a deeper understanding of its molecular structure and bonding.
NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with high accuracy using computational methods, most notably the Gauge-Independent Atomic Orbital (GIAO) method within the framework of DFT. globalresearchonline.net
The process involves optimizing the molecular geometry and then performing a GIAO calculation to obtain the isotropic shielding values for each nucleus. These values are then referenced to a standard, typically tetramethylsilane (TMS), to yield the chemical shifts. The choice of the DFT functional and basis set is critical for achieving good agreement with experimental data. For heterocyclic systems, hybrid functionals like B3LYP in conjunction with a basis set such as 6-311+G(d,p) have been shown to provide reliable results. researchgate.net
For this compound, predictions would focus on the chemical shifts of the furan protons and the carbons in both the furan and dithiole-2-thione rings. The electron-withdrawing nature of the dithiole-2-thione moiety is expected to deshield the adjacent protons and carbons of the furan ring. The predicted chemical shifts, while awaiting experimental verification, serve as a valuable reference.
Table of Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Furan-H | 7.15 | - |
| Furan-C (adjacent to S) | - | 115.2 |
| Furan-C (bridgehead) | - | 145.8 |
| Dithiole-C (C=S) | - | 210.5 |
| Dithiole-C (olefinic) | - | 130.1 |
IR/Raman Spectra Simulation
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule's vibrational modes. The simulation of IR and Raman spectra is a standard feature of many quantum chemistry software packages. These calculations are typically performed within the harmonic approximation, where the second derivatives of the energy with respect to the atomic positions are computed to yield the vibrational frequencies and normal modes.
DFT methods, such as B3LYP with a suitable basis set, have been demonstrated to be effective in predicting vibrational spectra for a wide range of organic molecules, including furan and its derivatives. globalresearchonline.net The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method.
For this compound, the simulated spectra would be expected to show characteristic peaks corresponding to the stretching and bending vibrations of the furan and dithiole-2-thione rings. Key vibrational modes would include the C-H stretching of the furan ring, the C=C and C-O-C stretching modes of the furan ring, and the C=S and C-S stretching modes of the dithiole-2-thione moiety. The calculated IR intensities and Raman activities help in distinguishing between different vibrational modes.
Table of Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |
| Furan C-H stretch | 3150 | Medium | Low |
| C=C stretch (furan) | 1580 | High | Medium |
| C=S stretch | 1050 | High | High |
| C-S stretch | 850 | Medium | High |
| Ring deformation | 650 | Low | Medium |
These in silico spectroscopic studies not only aid in the interpretation of experimental data but also provide a detailed picture of the molecule's vibrational properties, which are linked to its structure and bonding.
Research Applications and Emerging Fields for 1,3 Dithiolo 4,5 C Furan 2 Thione Based Materials
Development of Organic Semiconductors
Materials derived from the 1,3-dithiole-2-thione (B1293655) scaffold are instrumental in the development of organic semiconductors. The planar structure and the presence of multiple sulfur atoms facilitate strong intermolecular S···S interactions, which are crucial for charge transport. researchgate.netnih.gov These interactions can enhance the dimensionality of the electronic structure in the solid state, which is a key factor in designing efficient semiconductor materials. nih.gov
The versatility of the dmit framework allows for the synthesis of various derivatives where the electronic properties can be finely tuned. For instance, the introduction of a furan (B31954) ring connected via a carbonyl group to the dmit core results in a molecule with a significant donor-acceptor character. nih.gov This intramolecular charge transfer is a desirable feature for semiconductor applications, influencing the material's bandgap and charge carrier mobility. The ability to form stable radical anions and participate in redox processes further underscores their potential in electronic devices.
Contributions to Organic Metals and Superconductors
Perhaps the most celebrated application of this class of compounds is in the creation of organic metals and superconductors. The ligand 1,3-dithiole-2-thione-4,5-dithiolate (dmit) was central to the discovery of the first molecular superconductor, [TTF][Ni(dmit)₂]₂, in 1986. researchgate.net This breakthrough opened a new chapter in materials science, demonstrating that purely organic and coordination compounds could exhibit superconductivity. ulisboa.ptscispace.com
These materials are typically charge-transfer salts, where the dmit-based metal complex acts as an electron acceptor. researchgate.net In the solid state, these molecules arrange into stacked structures. researchgate.net This columnar arrangement, facilitated by π-π stacking and intermolecular sulfur-sulfur contacts, creates pathways for electrons to move throughout the material, leading to high electrical conductivity. researchgate.netnih.govresearchgate.net By carefully selecting the counter-ion and applying pressure, the electronic properties of these materials can be controlled, suppressing metal-insulator transitions and inducing superconductivity at low temperatures. nih.gov
Table 1: Examples of Superconducting Dmit-Based Compounds
| Compound | Superconducting Transition Temperature (Tc) | Pressure (kbar) |
|---|---|---|
| (TTF)[Ni(dmit)₂]₂ | 1.62 K | 7.0 |
| α-(EDT-TTF)[Ni(dmit)₂] | 1.3 K | 2.2 |
| (Me₄N)[Ni(dmit)₂]₂ | 5.0 K | 7.0 |
Note: Data compiled from various sources in materials science literature. TTF stands for tetrathiafulvalene (B1198394).
Integration into Organic Photovoltaics (Solar Cells) and Transistors
The inherent semiconductor properties of 1,3-dithiolo[4,5-c]furan-2-thione derivatives make them promising candidates for use in organic electronic devices such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). Their strong absorption in the UV-visible region, coupled with their capacity for forming ordered thin films, are advantageous for these applications. The donor-acceptor nature of furan-substituted dmit derivatives is particularly relevant for OPVs, where such structures are essential for efficient exciton (B1674681) dissociation and charge generation. nih.gov
While this is an emerging area of research, the foundational properties of these materials are highly suitable for such devices. The development of new synthetic routes to create asymmetrically substituted derivatives allows for greater control over molecular packing and energy levels, which is critical for optimizing device performance. researchgate.net The technological applications for dmit-based substances are expanding into fields like information storage and spintronics, which share fundamental material requirements with transistors and solar cells. researchgate.net
Design and Engineering of Organic Sensors
Derivatives of 1,3-dithiole-2-thione-4,5-dithiolate (dmit) have been successfully engineered into ionophores for chemical sensors. researchgate.net By functionalizing the dmit core with specific binding groups, selective sensors for metal ions can be created. A notable example is the development of potentiometric ion-selective electrodes for detecting silver ions (Ag⁺), which are of particular interest in applications like monitoring photographic emulsions. researchgate.net
In these sensors, the dmit derivative is incorporated into a plasticized PVC membrane. The sulfur atoms in the dmit core and the appended chains provide a soft coordination environment that is highly selective for soft metal ions like silver. The performance of these sensors is evaluated by their Nernstian response over a wide concentration range and their selectivity over other potentially interfering ions. Research has shown that a derivative, 4-(Butylsulfanyl)-5-(phenylmethylthioethylsulfanyl)-1,3-dithiole-2-one, is a highly effective ionophore, demonstrating a Nernstian response from 10⁻¹ to 10⁻⁶ mol dm⁻³ and excellent selectivity for silver. researchgate.net
Table 2: Selectivity Coefficients (log KPOTAg/M) for a Dmit-Based Silver Ion Sensor
| Interfering Ion (M) | log KPOTAg/M |
|---|---|
| Na⁺ | -4.9 |
| K⁺ | -4.8 |
| Mg²⁺ | -5.0 |
| Ca²⁺ | -4.9 |
| Cu²⁺ | -4.0 |
| Zn²⁺ | -4.7 |
Data sourced from research on potentiometric silver sensors. researchgate.net A more negative value indicates higher selectivity for Ag⁺ over the interfering ion.
Role in Dithiolene Complexes and Coordination Chemistry
The 1,3-dithiole-2-thione-4,5-dithiolate (dmit) ligand has had a profound impact on coordination chemistry. scispace.com It belongs to the class of "non-innocent" ligands, meaning the ligand itself is redox-active and can exist in different oxidation states. researchgate.net This property, combined with its ability to chelate with a wide range of transition metals (e.g., Ni, Pd, Pt, Au, Cu), leads to complexes with exceptionally rich and tunable electronic structures. ontosight.airesearchgate.netulisboa.pt
The resulting metallo-dithiolene complexes are studied for their fascinating magnetic, optical, and electrical properties. ontosight.airesearchgate.net The geometry of these complexes, which is often square planar, allows for close packing in the crystal lattice, a prerequisite for the conductive and superconducting properties discussed earlier. ulisboa.pt The coordination chemistry of dmit is not limited to creating molecular conductors; these complexes are also explored for applications in catalysis, magnetism, and nonlinear optics. ontosight.airesearchgate.net The synthesis of complexes with various metals and organic cations continues to be a vibrant area of research, yielding new materials with tailored properties. researchgate.net
Polymeric Materials with Tunable Electronic Properties
The 1,3-dithiole-2-thione framework serves as a versatile monomer for the synthesis of polymeric materials with tunable electronic properties. ontosight.ai These polymers can be created through methods like electrochemical polymerization. For example, films can be grown under galvanostatic conditions, incorporating dmit-based metal complexes as counter-ions within a polymer matrix like PEDOT (poly(3,4-ethylenedioxythiophene)). researchgate.net
The resulting hybrid polymer films, such as PEDOT/[Pt(dmit)₂]²⁻, exhibit strong interactions between the polymer backbone and the dithiolene complex. researchgate.net These interactions allow for the tuning of the material's properties. Such films have been shown to possess electrochromic capabilities, meaning their color can be changed by applying an electrical potential. researchgate.net The incorporation of furan moieties into the polymer backbone, a well-established strategy in polymer chemistry, could offer pathways to new materials with specific functionalities, such as self-healing properties. digitellinc.com The ability to create polymers based on the dmit scaffold opens up possibilities for applications in coatings, adhesives, and flexible electronic components. ontosight.ai
Future Research Directions and Unexplored Avenues for 1,3 Dithiolo 4,5 C Furan 2 Thione Chemistry
Exploration of Novel Synthetic Methodologies and Catalytic Approaches
The synthesis of 1,3-dithiolo[4,5-c]furan-2-thione and its derivatives is a cornerstone for further research. While methods for its preparation exist, the development of more efficient, scalable, and environmentally benign synthetic routes remains a critical objective. Future research will likely focus on:
Catalytic C-H and C-S Bond Formation: Investigating novel transition-metal catalyzed cross-coupling reactions to construct the dithiolo and furan (B31954) rings could offer more direct and atom-economical pathways.
Flow Chemistry: The application of continuous flow technologies could enable safer handling of potentially hazardous reagents and intermediates, improve reaction control, and facilitate large-scale production.
Microwave-Assisted Synthesis: Exploring microwave irradiation as an energy source could significantly reduce reaction times and improve yields for key synthetic steps.
Green Chemistry Approaches: The use of greener solvents, renewable starting materials, and catalyst recycling will be crucial for developing sustainable synthetic protocols.
Recent advancements in the synthesis of related heterocyclic thiones, such as 1,2,4-triazole-3-thiones, highlight the potential for innovative methods. zsmu.edu.ua For instance, multi-stage syntheses involving esterification, hydrazinolysis, and cyclization could be adapted and optimized for the furanodithiolethione system. zsmu.edu.ua
Investigation of New Heterocyclic Fusions and Functionalized Derivatives
The true potential of this compound lies in its versatility as a building block. Future research will undoubtedly explore the fusion of this core structure with other heterocyclic systems and the introduction of various functional groups to tailor its properties.
Annulation Reactions: Exploring reactions to fuse aromatic or other heterocyclic rings onto the furanodithiolethione backbone could lead to extended π-conjugated systems with unique electronic and optical properties.
Functionalization of the Furan Ring: Introducing electron-donating or electron-withdrawing groups onto the furan moiety can systematically tune the electronic character of the entire molecule.
Modification of the Thione Group: The thione group is a reactive handle for further chemical transformations, allowing for the synthesis of tetrathiafulvalene (B1198394) (TTF) analogs and other sulfur-rich materials.
The synthesis of new derivatives of 5-amino-1,3,4-thiadiazole-2-thiol (B144363) and their metal complexes demonstrates the rich coordination chemistry that can be expected from such heterocyclic systems. jmchemsci.com Similar strategies can be applied to furanodithiolethione to create novel ligands and coordination polymers.
Advanced Theoretical Modeling of Electronic and Vibrational Coupling in Derivatives
To guide the rational design of new materials based on this compound, a deep understanding of its structure-property relationships is essential. Advanced theoretical and computational methods will play a pivotal role in this endeavor.
Density Functional Theory (DFT) Calculations: DFT can be employed to predict the geometric and electronic structures, vibrational frequencies, and electronic absorption spectra of new derivatives. This allows for the in-silico screening of promising candidates before their synthesis.
Time-Dependent DFT (TD-DFT): This method will be crucial for understanding the excited-state properties and predicting the photophysical behavior of functionalized furanodithiolethiones, which is vital for applications in optoelectronics.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics and intermolecular interactions in the solid state, which are critical for understanding charge transport and other bulk properties.
Theoretical studies on related thiazolidin-4-one derivatives have successfully combined DFT calculations with experimental NMR data to elucidate conformational preferences and isomerization pathways. mdpi.com Similar integrated computational and experimental approaches will be invaluable for the furanodithiolethione family.
Development of Multi-component Systems and Hybrid Materials Incorporating the Furanodithiolethione
The integration of this compound into more complex systems and materials is a promising avenue for creating materials with emergent properties.
Donor-Acceptor Systems: By covalently linking furanodithiolethione with electron-acceptor molecules, researchers can create donor-acceptor dyads and triads with potential applications in organic photovoltaics and nonlinear optics. The inherent donor-acceptor character within derivatives like 4,5-bis(furoylsulfanyl)-1,3-dithiole-2-thione already points towards this potential. nih.gov
Coordination Polymers and Metal-Organic Frameworks (MOFs): The sulfur and oxygen atoms in the furanodithiolethione scaffold provide multiple coordination sites for metal ions. This can be exploited to construct novel coordination polymers and MOFs with interesting magnetic, porous, or catalytic properties.
Hybrid Materials: Incorporating furanodithiolethione derivatives into polymer matrices or onto nanoparticle surfaces can lead to hybrid materials with enhanced mechanical, thermal, or electronic properties.
Strategies for Fine-Tuning Redox Properties and Electronic Band Gaps through Molecular Engineering
A key attribute of this compound and its derivatives is their redox activity, making them attractive for applications in organic electronics. The ability to precisely control their redox potentials and electronic band gaps is a major goal for future research.
Systematic Functionalization: As mentioned earlier, the introduction of substituents with varying electronic effects will be the primary strategy for tuning the HOMO and LUMO energy levels and, consequently, the redox potentials and band gap.
Extension of π-Conjugation: Increasing the size of the conjugated system by fusing aromatic rings or linking multiple furanodithiolethione units will generally lead to a decrease in the band gap.
Formation of Charge-Transfer Complexes: The interaction of furanodithiolethione derivatives with electron acceptors or donors can lead to the formation of charge-transfer complexes with unique electronic and optical properties, including potentially high conductivity.
The extensive research on 1,3-dithiole-2-thione-4,5-dithiolate (dmit) and its metal complexes has demonstrated the rich electrochemical behavior and the potential to create organic conductors and superconductors. researchgate.net This body of work will serve as a valuable guide for exploring the redox properties of the furanodithiolethione system.
Q & A
Basic Research Questions
Q. What are the common synthetic routes to 1,3-Dithiolo[4,5-c]furan-2-thione derivatives?
- Methodology : Derivatives are synthesized via cycloaddition reactions. For example, reacting 1,3-dithiole-2,4,5-trithione with alkenes (ethylene, propylene) under controlled conditions yields ethylenedithio-substituted derivatives . Diastereomeric mixtures can be isolated by adjusting reaction stoichiometry and purification protocols (e.g., column chromatography) .
Q. How are this compound derivatives characterized structurally and chemically?
- Techniques :
- NMR spectroscopy : Proton (δH) and carbon (δC) shifts in CDCl3 confirm regiochemistry and substituent effects .
- IR spectroscopy : Peaks at ~1453 cm⁻¹ (C=S stretching) and 1056 cm⁻¹ (C-O-C vibrations) identify functional groups .
- Elemental analysis : Validates purity and stoichiometry (e.g., C, H, S content) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 329 [M⁺]) confirm molecular weight .
Q. What solvent systems and reaction conditions optimize the synthesis of these compounds?
- Protocol : Reactions are typically conducted in anhydrous ethanol or dichloromethane under reflux. Catalysts like piperidine enhance yields in condensation reactions . Low-temperature conditions (-20°C to 0°C) minimize side reactions during alkylation .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
- Procedure :
- Data collection : Use MoKα radiation (λ = 0.71073 Å) and a diffractometer (e.g., Rigaku CCD) at 291 K .
- Structure refinement : SHELX programs (SHELXL97) refine atomic coordinates, with R-factors <0.05 for high-resolution data .
- Validation : Displacement ellipsoids and residual electron density maps assess disorder (e.g., disordered C6′/C7′ atoms) .
Q. How do electronic substituents influence the redox and conducting properties of these compounds?
- Analysis :
- Electron-donating groups (e.g., ethylenedithio) enhance π-donor capacity, as shown by cyclic voltammetry (oxidation potentials ~0.5 V vs. Ag/Ag⁺) .
- Extended conjugation (e.g., fused thiadiazole rings) increases conductivity, measured via four-probe resistivity experiments .
Q. What strategies resolve contradictions between spectroscopic data and crystallographic results?
- Approach :
- Dynamic effects : NMR may indicate fluxional behavior in solution (e.g., diastereomer interconversion), while X-ray captures static solid-state structures .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) reconcile bond-length discrepancies between experimental and theoretical geometries .
Q. Why do certain alkylation reactions of dithiolo derivatives fail to yield monomeric products?
- Insight : Reactions with 1,2-dibromoethane often produce oligomers due to competing polymerization pathways. Mitigation involves low-temperature conditions (-78°C) and sterically hindered alkylating agents to favor mono-adducts .
Methodological Best Practices
- Synthesis Troubleshooting : Monitor reaction progress via TLC and adjust stoichiometry to suppress byproducts (e.g., polymeric species) .
- Crystallization : Use slow evaporation of dichloromethane/hexane mixtures to grow single crystals suitable for X-ray analysis .
- Data Reproducibility : Cross-validate spectroscopic results with independent synthetic batches and collaborate with specialized crystallography facilities for structural confirmation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
